molecular formula C12H7Cl2NO B12021719 2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde CAS No. 881402-40-0

2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde

Cat. No.: B12021719
CAS No.: 881402-40-0
M. Wt: 252.09 g/mol
InChI Key: RGNVGKRMVDGSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridine ring substituted with chloro and chlorophenyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde typically involves the reaction of 2-chloro-6-(4-chlorophenyl)pyridine with appropriate reagents under controlled conditions. One common method involves the use of Vilsmeier-Haack reaction, where the starting material is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 4-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chloro groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-Chloro-6-(4-chlorophenyl)pyridine-4-carboxylic acid.

    Reduction: 2-Chloro-6-(4-chlorophenyl)pyridine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chloro and chlorophenyl groups can also influence its reactivity and binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

881402-40-0

Molecular Formula

C12H7Cl2NO

Molecular Weight

252.09 g/mol

IUPAC Name

2-chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C12H7Cl2NO/c13-10-3-1-9(2-4-10)11-5-8(7-16)6-12(14)15-11/h1-7H

InChI Key

RGNVGKRMVDGSBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=C2)C=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.